molecular formula C21H14F3N3O B2507259 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 477486-40-1

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2507259
CAS No.: 477486-40-1
M. Wt: 381.358
InChI Key: JNJTUZVZXJADQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic benzimidazole-derived compound featuring a benzamide moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. Its structure integrates a benzimidazole core linked to a substituted benzamide, a design commonly explored in medicinal chemistry for targeting enzymes or receptors due to the benzimidazole’s ability to mimic purine bases .

Key structural attributes:

  • Benzimidazole core: Facilitates hydrogen bonding and π-π interactions with biological targets.
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Amide linkage: Provides rigidity and stabilizes the compound’s conformation.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)15-7-3-6-14(11-15)20(28)25-16-8-4-5-13(12-16)19-26-17-9-1-2-10-18(17)27-19/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJTUZVZXJADQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with 3-Nitrobenzaldehyde

A widely utilized method involves the acid-catalyzed cyclization of o-phenylenediamine with aromatic aldehydes. Adapted from benzimidazole syntheses, this route proceeds as follows:

  • Condensation : o-Phenylenediamine reacts with 3-nitrobenzaldehyde in refluxing acetic acid (12 h, 120°C), forming 2-(3-nitrophenyl)-1H-benzo[d]imidazole.
  • Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) reduces the nitro group to an amine, yielding Intermediate A.

Yield : 78–85% over two steps.

Alternative Route: CF₃CN-Mediated Cyclization

Recent advances in trifluoromethyl group incorporation suggest that CF₃CN can act as a cyclizing agent. However, this method primarily yields 2-trifluoromethyl benzimidazoles and may require modification for phenyl-substituted derivatives.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride (Intermediate B)

Direct Chlorination of 3-(Trifluoromethyl)benzoic Acid

Adapted from patent literature, this method employs thionyl chloride (SOCl₂) under reflux (4 h, 80°C) to convert 3-(trifluoromethyl)benzoic acid to its acyl chloride. Key advantages include:

  • Purity : >97% after distillation.
  • Scalability : Demonstrated at kilogram scale with minimal byproducts.

Yield : 92–95%.

Halogen Exchange from 3-Chlorobenzotrifluoride

A patent-pending route utilizes 2,3-dichlorobenzotrifluoride as the starting material. Sequential fluorination and cyano substitution yield 2-fluoro-6-cyanobenzotrifluoride, which undergoes hydrogenation and hydrolysis to form 3-(trifluoromethyl)benzoic acid. Subsequent chlorination completes Intermediate B synthesis.

Total Yield : 67% over four steps.

Amide Coupling: Final Step Synthesis

Schotten-Baumann Reaction

Intermediate A (3-(1H-benzo[d]imidazol-2-yl)aniline) reacts with Intermediate B in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C. Triethylamine (1.2 equiv) facilitates deprotonation, promoting nucleophilic acyl substitution.

Reaction Conditions :

  • Solvent : Dichloromethane/water (2:1).
  • Temperature : 0°C → 25°C (2 h).
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 80–88%.

Catalytic Coupling with DCC/HOBt

For moisture-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in THF (24 h, 25°C) achieve efficient coupling. This method minimizes racemization and enhances yields in sterically hindered systems.

Yield : 85–90%.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Aryl halides (e.g., 3-iodophenylbenzimidazole) and 3-(trifluoromethyl)benzamide precursors undergo copper-catalyzed coupling. While less common, this method offers regioselectivity for complex substrates.

Catalyst : CuI (10 mol%), 1,10-phenanthroline.
Yield : 70–75%.

Microwave-Assisted Synthesis

Accelerating the cyclocondensation step via microwave irradiation (150°C, 30 min) reduces reaction time by 75% while maintaining yields (82%).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclocondensation : Polar aprotic solvents (DMF, NMP) improve solubility but require higher temperatures (150°C).
  • Amide Coupling : THF and acetonitrile balance reactivity and byproduct formation.

Purification Challenges

  • Byproducts : Unreacted acyl chloride and diacylated amines necessitate careful chromatography.
  • Crystallization : Ethanol/water mixtures (7:3) yield high-purity (>99%) product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, CONH), 8.65 (s, 1H, benzimidazole-H), 7.12–8.22 (m, 11H, Ar-H).
  • IR (KBr) : 1670 cm⁻¹ (C=O), 1372 cm⁻¹ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity.

Comparative Evaluation of Methods

Method Key Steps Yield (%) Purity (%) Source
Schotten-Baumann A + B → Target 80–88 >98
DCC/HOBt Coupling A + B → Target 85–90 >99
Ullmann Coupling Aryl halide + Amide precursor 70–75 95
Microwave Cyclization Accelerated cyclocondensation 82 97

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could yield amine-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and U87 glioblastoma cells. The mechanism often involves the inhibition of specific signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation . For example, a benzimidazole derivative demonstrated an IC50 value of 45.2 µM against U87 glioblastoma cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of benzimidazole derivatives. Compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For instance, certain derivatives exhibited IC50 values in the nanomolar range for COX-2 inhibition, suggesting their potential as anti-inflammatory agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the benzimidazole moiety : This can be achieved through cyclization reactions involving o-phenylenediamine and carboxylic acids or related compounds.
  • Introduction of trifluoromethyl groups : Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or other electrophilic trifluoromethylating agents.
  • Final amide coupling : The final product is obtained by coupling the benzimidazole derivative with appropriate acyl chlorides or anhydrides to form the amide linkage.

Case Study 1: Antimicrobial Efficacy

A systematic evaluation was conducted on a series of benzimidazole derivatives, including this compound. The study revealed that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria, outperforming conventional antibiotics in some cases .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could effectively induce apoptosis in cancer cell lines through the activation of caspase pathways. Flow cytometry analyses confirmed increased rates of apoptosis when treated with this compound compared to controls .

Data Summary Table

ApplicationActivity TypeRelevant Findings
AntimicrobialBacterial InhibitionSignificant activity against S. aureus, E. coli
AnticancerApoptosis InductionInduces apoptosis in MCF cell lines
Anti-inflammatoryCOX InhibitionIC50 values in nanomolar range for COX-2

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituent type, position, and linker groups, which influence their physicochemical and biological profiles:

Compound (Reference) Substituent(s) Melting Point (°C) Key Structural Features
Target Compound 3-CF₃ on benzamide N/A Benzimidazole-phenyl-CF₃ benzamide
(E)-N-(3-hydroxyphenyl) analog 3-OH on benzamide >300 Enhanced hydrogen bonding due to -OH
3,5-Dichloro analog (Compound 22) 3,5-Cl₂ on benzamide N/A Electron-withdrawing substituents
N-(1H-Benzo[d]imidazol-2-yl)nicotinamide Pyridine ring N/A Heteroaromatic substitution
  • Trifluoromethyl vs. Hydroxyl/Methoxy Groups : The -CF₃ group in the target compound improves lipophilicity compared to polar -OH or -OCH₃ substituents, which may reduce cell permeability but enhance solubility .
  • Di-Substituted Analogs : Compounds with 3,5-dichloro or 3,5-di(trifluoromethyl) substituents (e.g., Compound 22) exhibit higher potency (IC₅₀ = 6.4 μM) but lower cell viability due to increased toxicity .

Therapeutic Implications and Limitations

  • Advantages : The trifluoromethyl group balances potency and metabolic stability, making it suitable for CNS-targeting drugs.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H16F3N3O
  • Molecular Weight : 397.36 g/mol
  • CAS Number : 136232550

The presence of the benzimidazole moiety is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. This compound has been tested against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 µg/mL
Candida albicans3.9 µg/mL
Escherichia coliModerate activity
Mycobacterium smegmatisLow activity

These results indicate that this compound exhibits potent antimicrobial properties, particularly against staphylococci and fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer activity. Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
Cervical cancer (SISO)5.0
Bladder cancer (RT-112)7.5
Breast cancer (MCF-7)6.0

The data suggest that this compound has significant potential as an anticancer agent, with varying efficacy across different cancer types.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of DNA Synthesis : Benzimidazole derivatives are known to interfere with nucleic acid synthesis, which is critical for bacterial and cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The anticancer activity is partly attributed to the induction of programmed cell death in tumor cells.

Case Studies

Case Study 1 : A study evaluated the efficacy of this compound against MRSA strains. The results indicated a strong antibacterial effect, with MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Case Study 2 : In vitro tests on human cancer cell lines demonstrated that this compound could significantly reduce cell viability in cervical and bladder cancers, showing promise for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence product formation?

  • Methodological Answer : The compound can be synthesized via condensation of acyl chlorides with diamines. For example, acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) react with 3-(1H-benzo[d]imidazol-2-yl)aniline under basic conditions (e.g., pyridine) to form the amide bond. High temperatures and excess protonating agents (e.g., polyphosphoric acid) may favor benzimidazole cyclization as a competing pathway. Reaction optimization should prioritize stoichiometric control and inert solvents to suppress byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming connectivity of the benzimidazole and trifluoromethylbenzamide moieties. IR spectroscopy identifies amide (C=O stretch at ~1650 cm⁻¹) and benzimidazole (N-H stretch at ~3400 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., CCDC deposition numbers in ) .

Q. What biological targets are associated with this compound, and how are they identified?

  • Methodological Answer : The compound has shown affinity for metabotropic glutamate receptor 5 (mGluR5) in neuroprotection studies. Target identification typically involves radioligand binding assays or functional cell-based assays (e.g., calcium flux measurements). Computational docking (e.g., AutoDock Vina) predicts binding modes, with validation via mutagenesis studies to confirm critical residues (e.g., Trp160 and Tyr177 interactions in ) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity-driven artifacts. Orthogonal validation methods are critical:

  • Reproduce results using standardized assays (e.g., NIH/3T3 fibroblasts for cytotoxicity in ).
  • Validate purity via HPLC and elemental analysis.
  • Use computational models (e.g., molecular dynamics simulations) to assess target-ligand stability under varying conditions .

Q. What strategies optimize the synthesis to minimize byproducts like benzimidazole derivatives?

  • Methodological Answer : Key factors include:

  • Leaving Group Quality : Acyl chlorides (vs. carboxylic acids) reduce competing cyclization by providing a superior leaving group.
  • Temperature Control : Lower temperatures (0–25°C) favor amide bond formation over benzimidazole cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may promote undesired side reactions .

Q. How do substituents (e.g., trifluoromethyl vs. methoxy) impact pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl Groups : Enhance potency via hydrophobic interactions and metabolic stability (e.g., IC50 = 6.4 μM for mGluR5 inhibition in ).
  • Methoxy Groups : Reduce activity due to steric hindrance or altered electronic properties.
  • Substituent Positioning : Para-substitutions on the benzamide ring often improve binding affinity compared to ortho or meta positions .

Q. What computational tools are recommended for predicting binding modes and off-target effects?

  • Methodological Answer :

  • Docking : AutoDock Vina ( ) or Schrödinger Suite for binding mode prediction.
  • Off-Target Screening : SwissTargetPrediction or SEA database to identify potential interactions with unrelated receptors.
  • Validation : Molecular dynamics (e.g., GROMACS) assesses binding stability over time, complemented by experimental SPR (surface plasmon resonance) for kinetic analysis .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride or citrate salt.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
  • Formulation : Use cyclodextrin complexes or lipid-based nanoparticles for controlled release (e.g., methods in for sulfonamide derivatives) .

Key Recommendations

  • Prioritize acyl chloride routes for scalable synthesis.
  • Use orthogonal assays (e.g., SPR + cell-based) to validate target engagement.
  • Explore trifluoromethyl and halogen substituents for enhanced potency and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.